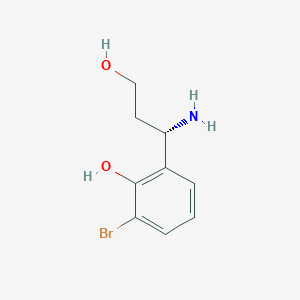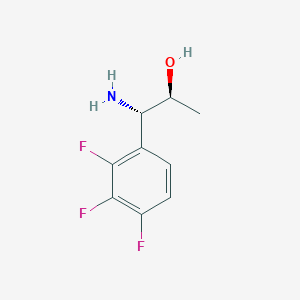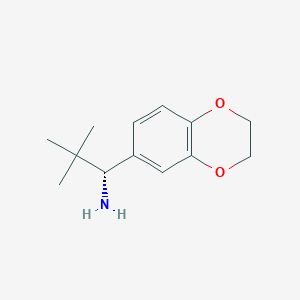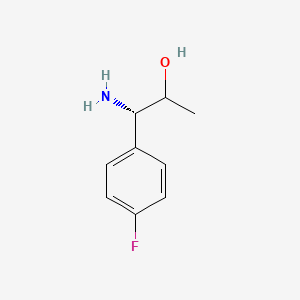
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a cyclopentane ring. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of the atoms, which is crucial for its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of cyclopentanone followed by the introduction of a carboxyl group. This can be done using reagents such as lithium aluminum hydride (LiAlH4) for the reduction step and subsequent oxidation to introduce the carboxyl group. Another method involves the use of chiral catalysts to achieve the desired stereochemistry during the synthesis.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to ensure high enantioselectivity. Enzymatic methods are preferred due to their efficiency and environmentally friendly nature. These methods typically involve the use of specific enzymes that can catalyze the formation of the desired stereoisomer with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal.
Reduction: Formation of cyclopentanol.
Substitution: Formation of cyclopentyl halides.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with the active sites of enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-Hydroxycyclopentane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
Cyclopentanone: Lacks the hydroxyl and carboxyl groups but shares the cyclopentane ring structure.
Cyclopentanol: Contains a hydroxyl group but lacks the carboxyl group.
Uniqueness
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact with chiral environments in biological systems makes it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
1883-88-1 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |
InChI-Schlüssel |
VCHGSWURBGPKQZ-RFZPGFLSSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)O)C(=O)O |
Kanonische SMILES |
C1CC(C(C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)

![1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13054386.png)

![4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13054399.png)
![3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)



